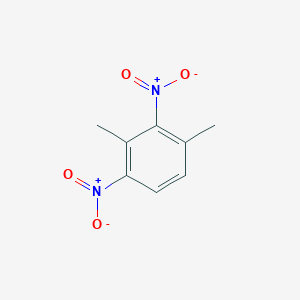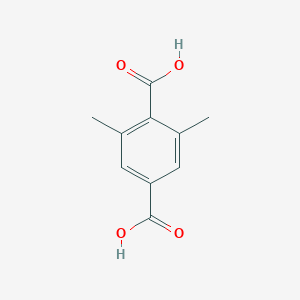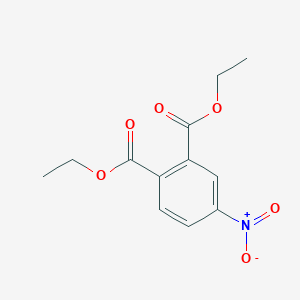
Diethyl 4-nitrophthalate
描述
Diethyl 4-nitrophthalate is an organic compound with the molecular formula C12H13NO6. It is a derivative of phthalic acid, where two ethyl ester groups are attached to the phthalic acid core, and a nitro group is substituted at the 4-position of the aromatic ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Diethyl 4-nitrophthalate can be synthesized through the esterification of 4-nitrophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification. The general reaction is as follows: [ \text{4-Nitrophthalic acid} + 2 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also help in removing water formed during the reaction, driving the equilibrium towards the formation of the ester.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming diethyl 4-aminophthalate. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The nitro group in this compound can be displaced by nucleophiles such as phenolate or thiophenolate anions, leading to the formation of various substituted aromatic compounds.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophthalic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Nucleophilic Substitution: Phenolate or thiophenolate anions, often in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: Diethyl 4-aminophthalate.
Nucleophilic Substitution: Substituted aromatic ethers or thioethers.
Hydrolysis: 4-Nitrophthalic acid and ethanol.
科学研究应用
Diethyl 4-nitrophthalate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in studies involving enzyme inhibition and as a model compound for understanding ester hydrolysis.
Medicine: Research involving this compound includes its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is employed in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
作用机制
The mechanism of action of diethyl 4-nitrophthalate in chemical reactions often involves the activation of the nitro group, which is an electron-withdrawing group. This activation makes the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, typically facilitated by a catalyst. In nucleophilic substitution reactions, the nitro group is displaced by nucleophiles, forming new carbon-nitrogen or carbon-oxygen bonds.
相似化合物的比较
Dimethyl 4-nitrophthalate: Similar to diethyl 4-nitrophthalate but with methyl ester groups instead of ethyl.
Diethyl phthalate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
Diethyl 3-nitrophthalate: The nitro group is positioned at the 3-position instead of the 4-position, affecting its reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to the presence of both ethyl ester groups and a nitro group at the 4-position. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical reactions, including reduction, nucleophilic substitution, and hydrolysis. Its specific structure also influences its reactivity and the types of products formed in these reactions.
属性
IUPAC Name |
diethyl 4-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHULZILVTOTTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294592 | |
| Record name | diethyl 4-nitrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-19-3 | |
| Record name | NSC97251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 4-nitrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


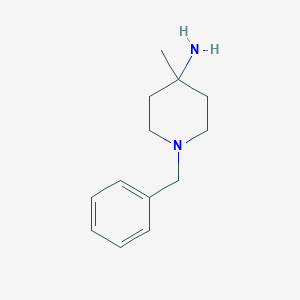



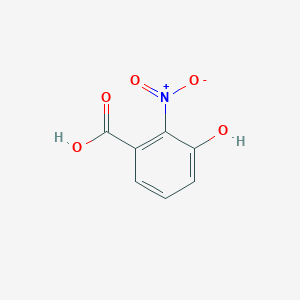



![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)

![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
